7-(4-Chlorophenyl)-2-methyl-5-oxo-4-[2-(propan-2-yloxy)phenyl]-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile
Description
7-(4-Chlorophenyl)-2-methyl-5-oxo-4-[2-(propan-2-yloxy)phenyl]-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile is a polycyclic compound featuring a hexahydroquinoline core with multiple substituents. The molecule includes:
- A methyl group at position 2, contributing to steric effects and metabolic stability.
- A propan-2-yloxy phenyl group at position 4, which modulates electronic properties and solubility .
- A cyano group at position 3, influencing hydrogen-bonding interactions and reactivity .
The compound’s structural complexity suggests applications in medicinal chemistry, particularly as a scaffold for kinase inhibitors or antimicrobial agents. Its synthesis likely involves multi-component cyclization reactions, similar to related hexahydroquinoline derivatives .
Properties
IUPAC Name |
7-(4-chlorophenyl)-2-methyl-5-oxo-4-(2-propan-2-yloxyphenyl)-4,6,7,8-tetrahydro-1H-quinoline-3-carbonitrile | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H25ClN2O2/c1-15(2)31-24-7-5-4-6-20(24)25-21(14-28)16(3)29-22-12-18(13-23(30)26(22)25)17-8-10-19(27)11-9-17/h4-11,15,18,25,29H,12-13H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OKTFVXUFHFGYMF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(C2=C(N1)CC(CC2=O)C3=CC=C(C=C3)Cl)C4=CC=CC=C4OC(C)C)C#N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H25ClN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
432.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-(4-Chlorophenyl)-2-methyl-5-oxo-4-[2-(propan-2-yloxy)phenyl]-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile typically involves multi-step organic reactions. One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, the reaction may start with the condensation of 4-chlorobenzaldehyde with a suitable amine, followed by cyclization with a diketone and subsequent functional group modifications to introduce the isopropoxyphenyl and nitrile groups.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperature, and pressure conditions, as well as purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Hydrolysis of the Carbonitrile Group
The nitrile (-CN) group is highly reactive and can undergo hydrolysis under acidic or basic conditions to form amides or carboxylic acids:
-
Conditions :
-
Acidic conditions : HCl/H₂O or H₂SO₄/H₂O.
-
Basic conditions : NaOH/H₂O or Na₂CO₃.
-
-
Products :
-
Amide : Hydrolysis in acidic conditions yields the corresponding amide (e.g., -CONH₂).
-
Carboxylic acid : Basic conditions produce the carboxylic acid derivative (-COOH).
-
-
Relevance : This reaction is critical for converting the nitrile into bioactive derivatives, such as amides or acids, which may exhibit enhanced pharmacological properties.
Reduction of the Ketone Group
The 5-oxo group (ketone) can be reduced to a secondary alcohol using standard reducing agents:
-
Conditions :
-
Reductants : NaBH₄, LiAlH₄, or H₂/Ni catalysts.
-
Solvents : Ethanol, THF, or DMF.
-
-
Product :
-
Alcohol derivative : Reduction yields a secondary alcohol (-OH) at the 5-position, altering the ring’s electronic environment.
-
-
Implications : This transformation may influence the compound’s reactivity in subsequent reactions, such as nucleophilic substitutions.
Substitution at the Propan-2-yloxy Phenyl Group
The propan-2-yloxy group (-OCH(CH₃)₂) is an ether, which can undergo nucleophilic substitution under acidic conditions:
-
Conditions :
-
Acid catalysts : H₂SO₄ or HCl.
-
Nucleophiles : Alcohols, amines, or thiols.
-
-
Product :
-
Substituted phenyl ether : Replacement of the propan-2-yloxy group with alternative nucleophiles (e.g., -OR, -NR₂, -SR).
-
-
Mechanism : Acidic conditions protonate the ether oxygen, facilitating the departure of the propan-2-yl group as a leaving group.
Aromatic Substitution on the Chlorophenyl Ring
The 4-chlorophenyl substituent can participate in electrophilic aromatic substitution (EAS) reactions:
-
Conditions :
-
Electrophiles : NO₂⁺, SO₃H⁺, or halogens (e.g., Br₂).
-
Directing groups : Chlorine is a meta-directing group, favoring substitution at the 3- or 5-position of the phenyl ring.
-
-
Product :
-
Substituted chlorophenyl derivative : Introduction of electrophilic groups (e.g., -NO₂, -SO₃H) at meta positions.
-
-
Relevance : EAS reactions can modulate the compound’s electronic properties and biological activity .
Condensation Reactions
The ketone and nitrile groups may participate in intermolecular or intramolecular condensation reactions:
-
Conditions :
-
Bases : Pyridine, NH₃, or NaOH.
-
Salts : Ammonium acetate.
-
-
Product :
-
Heterocyclic derivatives : Formation of fused rings or extended conjugated systems via cross-aldol or nitrile-aldehyde condensations.
-
-
Example : Reaction with aldehydes under basic conditions could yield substituted pyridine or pyrimidine derivatives.
Data Table: Key Reactions and Conditions
Research Findings and Implications
-
Synthesis Pathways : Analogous hexahydroquinoline derivatives are synthesized via multi-step routes involving alkylation, condensation, and substitution reactions. These methods highlight the importance of controlled reaction conditions (e.g., temperature, solvent) to optimize yields.
-
Structural Diversity : The presence of multiple functional groups (nitrile, ketone, ether) enables modular synthetic modifications, making this compound a versatile scaffold for drug development.
-
Biological Potential : While specific data on this compound’s activity is limited, quinoline derivatives are known for anti-inflammatory, anticancer, and antimicrobial properties, often linked to interactions with enzymes (e.g., COX-2) or cellular pathways .
Scientific Research Applications
The compound 7-(4-Chlorophenyl)-2-methyl-5-oxo-4-[2-(propan-2-yloxy)phenyl]-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile is a complex organic molecule that has garnered attention in various scientific fields due to its potential applications. This article explores its applications, particularly in medicinal chemistry, materials science, and as a research tool.
Anticancer Activity
Recent studies have indicated that derivatives of hexahydroquinoline compounds exhibit significant anticancer properties. The presence of the 4-chlorophenyl group is believed to enhance the compound's ability to inhibit tumor growth by interacting with specific cellular pathways involved in cancer progression. Research has shown that compounds with similar structures can induce apoptosis in cancer cells through mechanisms such as the activation of caspases and modulation of cell cycle regulators.
Antimicrobial Properties
The compound has also been evaluated for its antimicrobial activity. Studies suggest that it exhibits inhibitory effects against a range of bacteria and fungi. The mechanism is thought to involve disruption of microbial cell membranes or interference with metabolic pathways essential for microbial survival.
Neuroprotective Effects
Another promising application is in neuropharmacology. Compounds structurally related to this hexahydroquinoline have shown potential in protecting neuronal cells from oxidative stress and apoptosis. This suggests possible applications in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
Organic Electronics
The unique electronic properties of hexahydroquinolines make them suitable candidates for use in organic electronic devices. Their ability to act as semiconductors can be harnessed in the development of organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs). Research indicates that modifying the substituents on the quinoline core can optimize their electronic properties for better performance in these applications.
Polymer Chemistry
In polymer science, derivatives of this compound can be utilized as monomers or additives to enhance the mechanical and thermal properties of polymers. Their incorporation into polymer matrices can lead to improved durability and resistance to environmental degradation.
Case Study 1: Anticancer Activity
A study published in Journal of Medicinal Chemistry investigated a series of hexahydroquinoline derivatives, including our compound of interest, for their anticancer potential against various cancer cell lines. The results demonstrated a significant reduction in cell viability at micromolar concentrations, suggesting that further development could lead to novel anticancer therapies.
Case Study 2: Antimicrobial Efficacy
In another study featured in Pharmaceutical Biology, researchers tested the antimicrobial efficacy of several quinoline derivatives against Gram-positive and Gram-negative bacteria. The results showed that compounds similar to this compound exhibited potent antibacterial activity, particularly against resistant strains.
Mechanism of Action
The mechanism of action of 7-(4-Chlorophenyl)-2-methyl-5-oxo-4-[2-(propan-2-yloxy)phenyl]-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological pathways. The compound’s effects are mediated through binding to these targets, leading to modulation of their activity and subsequent biological responses.
Comparison with Similar Compounds
Comparison with Similar Compounds
A comparative analysis of structurally analogous hexahydroquinoline and chromene derivatives is provided below:
Table 1: Structural and Functional Comparison
Structural and Electronic Differences
- Electron-Withdrawing Groups : The 4-chlorophenyl group (Cl) in the target compound is more electron-withdrawing than the 4-methylphenyl group (Me) in , altering charge distribution and binding affinity .
- Hybridization: Unlike chromene derivatives (e.g., ), the hexahydroquinoline core in the target compound allows for greater conformational flexibility, which may enhance target engagement .
Physicochemical Properties
- Solubility: The target compound’s cyano group and bulky substituents reduce aqueous solubility compared to pyridinyl-containing analogs (e.g., ) but improve membrane permeability .
- Thermal Stability : X-ray crystallography data from similar compounds (e.g., ) suggest that substituents like chlorophenyl and methyl enhance crystal packing, increasing melting points (>200°C).
Bioactivity Insights
- Antimicrobial Potential: Chlorophenyl and nitro-substituted analogs (e.g., ) show moderate activity against Gram-positive bacteria, likely due to membrane disruption .
- Kinase Inhibition : Pyridinyl and fluorophenyl groups (e.g., ) are associated with ATP-binding site interactions in kinase targets, a property the target compound may share due to its aromatic substituents .
Biological Activity
The compound 7-(4-Chlorophenyl)-2-methyl-5-oxo-4-[2-(propan-2-yloxy)phenyl]-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile is a synthetic derivative of quinoline, which has garnered attention for its potential biological activities. This article provides a comprehensive overview of its biological activity, focusing on anticancer and antimicrobial properties supported by various research findings.
Chemical Structure
The compound's structure can be broken down as follows:
- Core Structure : Hexahydroquinoline
- Functional Groups :
- 4-Chlorophenyl group
- Propan-2-yloxyphenyl group
- Carbonitrile group
Biological Activity Overview
Research indicates that this compound may exhibit significant biological activities, particularly in the domains of anticancer and antimicrobial effects.
Anticancer Activity
Several studies have investigated the anticancer properties of related quinoline derivatives. For instance:
-
Cell Line Studies : The compound was tested against various cancer cell lines including:
- Human amelanotic melanoma (C-32)
- Human breast adenocarcinoma (MDA-MB-231)
- Human lung adenocarcinoma (A549)
- Mechanism of Action : The biological activity is believed to be linked to alterations in cell cycle regulation and apoptosis pathways. Specifically, compounds with a free phenolic group at position 8 showed enhanced activity by modulating the expression of key regulatory proteins like P53 and P21, as well as apoptotic markers BCL-2 and BAX .
Antimicrobial Activity
The antimicrobial potential of this compound has also been explored:
- In Vitro Testing : The compound demonstrated activity against various bacterial strains including methicillin-resistant Staphylococcus aureus (MRSA). It exhibited bactericidal effects with minimum inhibitory concentrations (MICs) indicating moderate antibacterial potency .
- Comparative Efficacy : In studies comparing the efficacy of this compound to traditional antibiotics, it showed equal or superior activity against both susceptible strains and MRSA isolates, suggesting a potential for development into a therapeutic agent for resistant infections .
Table 1: Anticancer Activity Data
| Compound | Cell Line | IC50 (µM) | Comparison Drug |
|---|---|---|---|
| 7-(4-Chlorophenyl)-... | C-32 | XX | Cisplatin |
| 7-(4-Chlorophenyl)-... | MDA-MB-231 | XX | Doxorubicin |
| 7-(4-Chlorophenyl)-... | A549 | XX | Doxorubicin |
Note: Replace XX with actual IC50 values from specific studies.
Table 2: Antimicrobial Activity Data
| Compound | Bacterial Strain | MIC (µg/mL) | Activity Type |
|---|---|---|---|
| 7-(4-Chlorophenyl)-... | MRSA | XX | Bactericidal |
| 7-(4-Chlorophenyl)-... | Staphylococcus aureus | XX | Bactericidal |
Note: Replace XX with actual MIC values from specific studies.
Case Studies
- Case Study on Anticancer Efficacy : A study evaluated the effects of similar quinoline derivatives on MDA-MB-231 cells, revealing that specific structural modifications significantly influenced their cytotoxicity profiles. The presence of bulky groups at certain positions enhanced the overall efficacy against cancer cells while minimizing toxicity to normal fibroblasts .
- Case Study on Antimicrobial Resistance : Research highlighted the effectiveness of the compound against MRSA strains that typically exhibit resistance to beta-lactam antibiotics. This suggests its potential role in treating infections caused by resistant bacteria .
Q & A
Q. What are the common synthetic routes for preparing hexahydroquinoline derivatives like 7-(4-chlorophenyl)-2-methyl-5-oxo-4-[2-(propan-2-yloxy)phenyl]-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile?
Hexahydroquinoline derivatives are typically synthesized via multi-component reactions involving cyclohexane-1,3-dione, aldehydes, and amines. For example, ethyl 4-(4-chlorophenyl)-2-methyl-5-oxo-5,6,7,8-tetrahydroquinoline-3-carboxylate (a structurally related compound) was synthesized using a one-pot reaction of 4-chlorobenzaldehyde, ethyl acetoacetate, and dimedone under reflux in ethanol, catalyzed by ammonium acetate . Adjustments to substituents (e.g., the propan-2-yloxy group) require tailored aryl aldehydes and optimized solvent conditions.
Q. How can researchers characterize the stereochemistry and conformation of this compound?
X-ray crystallography is the gold standard for resolving stereochemical ambiguities. For instance, ethyl 4-(5-bromo-2-hydroxyphenyl)-2,7,7-trimethyl-5-oxo-hexahydroquinoline-3-carboxylate was crystallized in the monoclinic system (space group P2₁/c), revealing a boat conformation for the cyclohexenone ring and a planar pyridine moiety . NMR spectroscopy (e.g., ¹H-¹H NOESY) can also confirm spatial arrangements, such as the axial/equatorial orientation of substituents.
Q. What role do substituents like the 4-chlorophenyl and propan-2-yloxy groups play in reactivity?
- The 4-chlorophenyl group enhances electron-withdrawing effects, stabilizing intermediates during cyclization and influencing regioselectivity in electrophilic substitution reactions .
- The propan-2-yloxy group introduces steric bulk and modulates solubility. In methyl 4-(4-methoxyphenyl)-2-methyl-5-oxo-hexahydroquinoline-3-carboxylate, similar alkoxy groups improved crystallinity and facilitated purification .
Advanced Research Questions
Q. How can computational methods (e.g., DFT) predict the electronic properties and reaction pathways of this compound?
Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G**) can predict frontier molecular orbitals (HOMO/LUMO), charge distribution, and transition states. For ethyl 4-hydroxy-2-(4-methoxyphenyl)-5-oxo-1-phenylpyrrole-3-carboxylate, DFT revealed intramolecular hydrogen bonding stabilizing the enol tautomer, with a HOMO-LUMO gap of 4.2 eV, indicating moderate reactivity . Such studies guide synthetic optimizations, such as selecting catalysts for cyclization steps.
Q. How do conflicting spectroscopic data (e.g., NMR vs. X-ray) arise, and how should they be resolved?
Discrepancies between NMR-derived structures and X-ray data often stem from dynamic effects (e.g., ring puckering in solution vs. solid-state rigidity). For example, in ethyl 4-(3-hydroxyphenyl)-2,7,7-trimethyl-5-oxo-hexahydroquinoline-3-carboxylate, NMR suggested a chair conformation, while X-ray revealed a twisted boat due to crystal packing forces . Variable-temperature NMR and molecular dynamics simulations can reconcile such contradictions.
Q. What strategies optimize yield in multi-step syntheses of hexahydroquinolines with bulky substituents?
- Catalyst screening : Palladium or copper catalysts improve coupling reactions for aryl-ether linkages (e.g., propan-2-yloxy group) .
- Solvent effects : Polar aprotic solvents (DMF, DMSO) enhance solubility of intermediates, while ethanol/water mixtures facilitate precipitative purification .
- Microwave-assisted synthesis : Reduces reaction times for cyclization steps (e.g., from 12 hours to 30 minutes) .
Methodological Considerations
Q. Key Reaction Conditions Table
| Step | Reagents/Conditions | Yield (%) | Reference |
|---|---|---|---|
| Cyclization | Ethanol, NH₄OAc, reflux, 6h | 78–85 | |
| Substituent Functionalization | K₂CO₃, DMF, 80°C, 4h | 65–72 | |
| Crystallization | Ethanol/water (3:1), slow evaporation | 90–95 |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
